![molecular formula C21H24N2O5 B2959699 N-(2-(4-甲氧基苯基)-2-吗啉基乙基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 942011-29-2](/img/structure/B2959699.png)

N-(2-(4-甲氧基苯基)-2-吗啉基乙基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

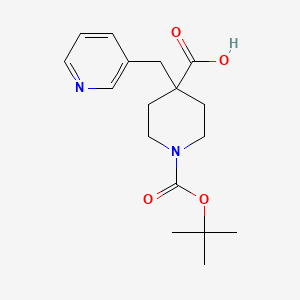

“N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds such as the one showed anticancer activity .

Synthesis Analysis

The synthesis of benzodioxole compounds involves the use of 3,4-(Methylenedioxy)benzoic acid, DMAP, and EDC . The mixture is stirred under nitrogen gas at room temperature for 1 hour .Molecular Structure Analysis

The molecular structure of benzodioxole compounds is characterized by the presence of a benzodioxole group . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the molecules exhibit different signals .Chemical Reactions Analysis

Benzodioxole compounds undergo various chemical reactions during their synthesis . The exact chemical reactions that “N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” undergoes are not specified in the available literature.科学研究应用

相关化合物的药理特性

甲氧氯普胺是一种化合物,其对胃肠道运动的影响已被广泛研究。它加速胃排空,也可能对改善其他药物的吸收产生影响。尽管与“N-(2-(4-甲氧基苯基)-2-吗啉基乙基)苯并[d][1,3]二氧杂环-5-甲酰胺”没有直接关系,但对甲氧氯普胺作用机制的研究可以为类似化合物在胃肠病学和药代动力学中的潜在应用提供见解 (Pinder 等人,2012).

阿尔茨海默病中的淀粉样蛋白成像展示了将特定化学化合物用于诊断目的,突出了结构复杂的化合物在神经退行性疾病研究和诊断中发挥作用的潜力 (Nordberg,2007).

有机污染物降解中的氧化还原介体概述了化学化合物在提高难降解污染物的酶促降解效率中的应用,表明新化合物在环境应用中的潜在领域 (Husain 和 Husain,2007).

苯并恶硼烷在药物化学中展示了一类化合物的多功能性和广泛应用,包括生物活性和临床试验,表明新化合物在药物开发和其他应用中具有无限可能 (Adamczyk-Woźniak 等人,2009).

作用机制

Target of Action

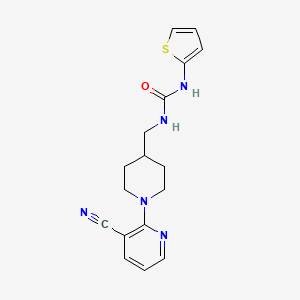

The primary targets of this compound are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound has shown potent anticancer activity against these cell lines .

Mode of Action

The compound interacts with its targets by reducing the secretions of α-fetoprotein (α-FP), a marker often used in the diagnosis of hepatocellular carcinoma . The compound has been observed to reduce α-FP secretions to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells .

Biochemical Pathways

The compound affects the cell cycle, inducing arrest in the G2-M phase . This is a critical phase where the cell prepares for mitosis or meiosis. By arresting the cell cycle in this phase, the compound prevents the cancer cells from dividing and proliferating.

Result of Action

The compound’s action results in potent anticancer activity against Hep3B cancer cell line . It reduces the secretions of α-FP and induces arrest in the G2-M phase of the cell cycle . These actions inhibit the proliferation of cancer cells, thereby exerting its anticancer effects.

未来方向

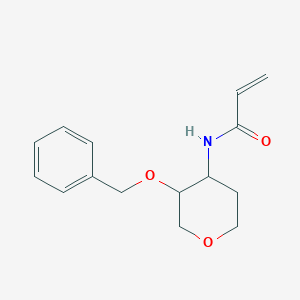

The future directions for the research on “N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” and similar compounds could involve further exploration of their anticancer and antioxidant potential . The development and discovery of novel anticancer medications remain extremely important due to various factors . Therefore, the discovery and development of novel anticancer agents, such as benzodioxole derivatives, are still very necessary .

属性

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-25-17-5-2-15(3-6-17)18(23-8-10-26-11-9-23)13-22-21(24)16-4-7-19-20(12-16)28-14-27-19/h2-7,12,18H,8-11,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZCTXIXWUGWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2959619.png)

![3-(1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide](/img/structure/B2959623.png)

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2959627.png)

![2,2-dimethyl-N-{4-[(2-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamido}ethyl)carbamoyl]phenyl}propanamide](/img/structure/B2959628.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)

amine](/img/structure/B2959635.png)

![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2959638.png)